![molecular formula C11H16Cl2N5O12P3 B12968114 5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)
5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is a complex organic compound that combines the properties of adenylic acid and dichloromethylene bis[phosphonic acid]. This compound is notable for its unique structure, which includes both nucleotide and phosphonic acid components, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] typically involves the reaction of 5’-Adenylic acid with dichloromethylene bis[phosphonic acid] under controlled conditions. The reaction is usually carried out in an anhydrous environment to prevent hydrolysis and to ensure the formation of the anhydride bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] can undergo various chemical reactions, including:
Hydrolysis: The anhydride bond can be hydrolyzed to yield the corresponding acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic catalysts.
Substitution: Requires nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Hydrolysis: Produces adenylic acid and dichloromethylene bis[phosphonic acid].
Substitution: Yields substituted phosphonic acid derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.
Scientific Research Applications
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Studied for its role in nucleotide metabolism and regulation.
Medicine: Investigated for potential therapeutic applications, including antiviral properties against diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] involves its interaction with nucleotide and phosphonate pathways. The compound can inhibit enzymes involved in nucleotide synthesis and metabolism, thereby affecting cellular processes. It may also act as a competitive inhibitor of ATPase, disrupting ATP-dependent reactions .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A nucleotide involved in RNA synthesis.
Adenosine triphosphate (ATP): A key energy carrier in cells.
Phosphoaminophosphonic acid-adenylate ester: An analog of ATP with inhibitory properties.
Uniqueness
5’-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid] is unique due to its combined nucleotide and phosphonic acid structure, which allows it to participate in a wide range of biochemical reactions and regulatory processes. Its potential therapeutic applications and role in nucleotide metabolism further distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H16Cl2N5O12P3 |
|---|---|
Molecular Weight |
574.10 g/mol |
IUPAC Name |
[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid |
InChI |
InChI=1S/C11H16Cl2N5O12P3/c12-11(13,31(21,22)23)32(24,25)30-33(26,27)28-1-4-6(19)7(20)10(29-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10,19-20H,1H2,(H,24,25)(H,26,27)(H2,14,15,16)(H2,21,22,23)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
DBTMQGIVIBACPO-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[3-[(2,4-Dimethylphenyl)carbamoyl]-2-oxonaphthalen-1-ylidene]hydrazinyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12968035.png)
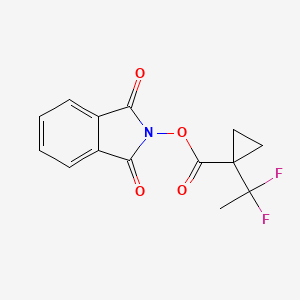

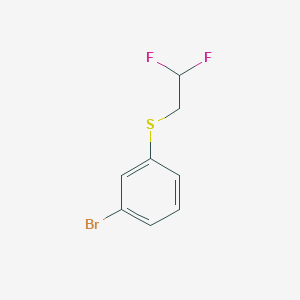
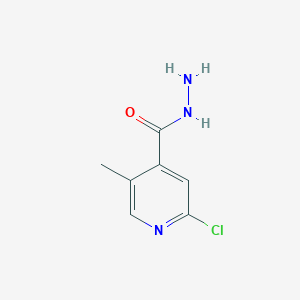
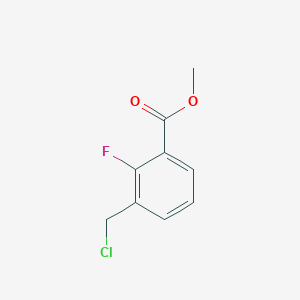
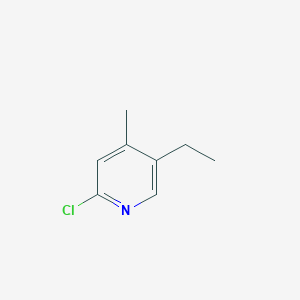
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
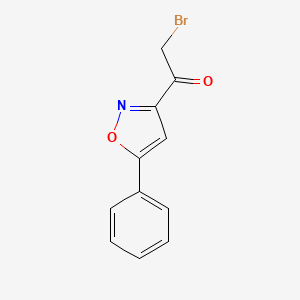
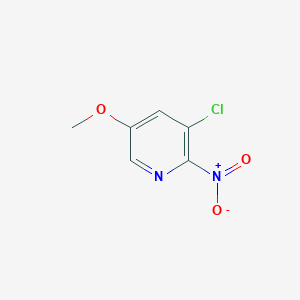

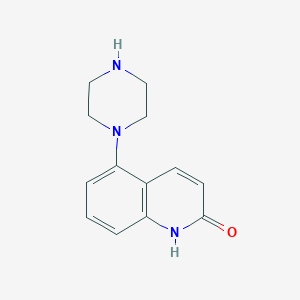
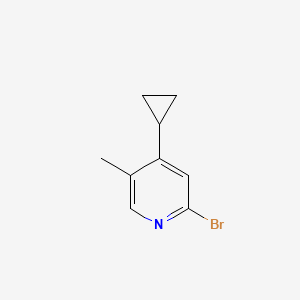
![Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
